Cas no 2770501-45-4 ((9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate
- EN300-37396768
- 2770501-45-4
-
- インチ: 1S/C27H27NO3/c1-19-10-12-20(13-11-19)27(30)14-16-28(17-15-27)26(29)31-18-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,25,30H,14-18H2,1H3
- InChIKey: QLHJAHDGWAABLW-UHFFFAOYSA-N
- ほほえんだ: OC1(C2C=CC(C)=CC=2)CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1
計算された属性
- せいみつぶんしりょう: 413.19909372g/mol
- どういたいしつりょう: 413.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 598
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37396768-0.25g |
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
2770501-45-4 | 0.25g |
$893.0 | 2023-07-06 | ||
Enamine | EN300-37396768-0.1g |
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
2770501-45-4 | 0.1g |
$855.0 | 2023-07-06 | ||
Enamine | EN300-37396768-10.0g |
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
2770501-45-4 | 10.0g |
$4176.0 | 2023-07-06 | ||
Enamine | EN300-37396768-0.05g |
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
2770501-45-4 | 0.05g |
$816.0 | 2023-07-06 | ||
Enamine | EN300-37396768-0.5g |
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
2770501-45-4 | 0.5g |
$933.0 | 2023-07-06 | ||
Enamine | EN300-37396768-5.0g |
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
2770501-45-4 | 5.0g |
$2816.0 | 2023-07-06 | ||
Enamine | EN300-37396768-2.5g |
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
2770501-45-4 | 2.5g |
$1903.0 | 2023-07-06 | ||
Enamine | EN300-37396768-1.0g |
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
2770501-45-4 | 1.0g |
$971.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylateに関する追加情報
Introduction to (9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate (CAS No. 2770501-45-4)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate (CAS No. 2770501-45-4), has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its fluorenyl and piperidine moieties, represents a promising scaffold for the design of bioactive molecules.
The structural composition of (9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate includes a fluorene ring system linked to a piperidine core, which is further functionalized with a hydroxyl group and a 4-methylphenyl substituent. This arrangement not only contributes to the compound's solubility and bioavailability but also enhances its potential for interactions with biological targets. The fluorene moiety, known for its rigidity and stability, provides a stable platform for further derivatization, while the piperidine ring introduces basicity and lipophilicity, which are often desirable traits in drug candidates.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various disease pathways. The hydroxyl group and the 4-methylphenyl substituent in (9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate contribute to its pharmacophoric features, making it a valuable candidate for further investigation. Studies have shown that compounds with similar structural motifs exhibit potential activity against enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its versatility in drug design. The presence of both polar (hydroxyl group) and non-polar (fluorene ring) regions allows for interactions with a wide range of biological targets. This dual nature makes it an attractive candidate for developing multitargeted therapeutics, which can address multiple aspects of a disease simultaneously. Such an approach has been increasingly recognized as a strategy to enhance therapeutic efficacy and reduce side effects.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules with high accuracy. Using molecular docking simulations, researchers have been able to identify how (9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate interacts with various protein targets. These studies have revealed that the compound can bind to enzymes such as kinases and phosphodiesterases, which are key players in numerous signaling pathways.
The potential applications of this compound extend beyond traditional pharmacological uses. Its unique structural features make it suitable for development as a tool compound in biochemical assays and as a building block for more complex molecules. For instance, the fluorene moiety can be used as a fluorescent label in high-throughput screening assays, allowing researchers to rapidly identify compounds with similar binding profiles.
In conclusion, (9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate represents a promising chemical entity with significant potential in pharmaceutical research. Its structural features, including the fluorenyl, piperidine, hydroxyl group, and 4-methylphenyl substituent, contribute to its versatility and make it an attractive scaffold for drug discovery. Further research is warranted to fully explore its therapeutic potential and to develop novel derivatives with enhanced efficacy and selectivity.
2770501-45-4 ((9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate) 関連製品
- 1396710-96-5(N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide)
- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)
- 866849-46-9(Phenyl 5-bromothiophene-2-carboxylate)
- 349095-04-1(2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene)
- 1522027-61-7(1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}methanamine)
- 868981-07-1(N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide)
- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)
- 1849398-59-9(2-Ethoxy-3,4-dimethylpentan-1-amine)
- 32476-67-8(Periplocymarin)
- 1806975-07-4(3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde)




